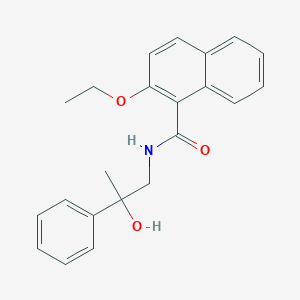

2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-3-26-19-14-13-16-9-7-8-12-18(16)20(19)21(24)23-15-22(2,25)17-10-5-4-6-11-17/h4-14,25H,3,15H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMJEFLUCDPUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide typically involves the esterification of naphthol derivatives. One common method is the reaction of β-naphthol with ethyl alcohol in the presence of sulfuric acid . Another approach involves the reaction of β-naphtholsodium with diethyl sulfate or ethyl bromide in a weak aqueous base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents is crucial to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent on the naphthalene ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a hydroxyl group at position 2:

Key Factors :

-

Acidic conditions : Protonation of the ether oxygen facilitates nucleophilic attack by water.

-

Basic conditions : Hydroxide ion directly cleaves the ether bond via an SN2 mechanism.

-

Observed in similar ethers like 2-ethoxynaphthalene (NIST WebBook ).

Amide Hydrolysis

The carboxamide group (-CONH-) can undergo hydrolysis to form a carboxylic acid (-COOH) under acidic or basic conditions:

Reaction Pathways :

-

Acidic hydrolysis : Produces a carboxylic acid and an ammonium ion.

-

Basic hydrolysis : Yields a carboxylate salt and an amine.

-

Supported by structural analogs such as 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide (PubChem CID 20604786 ).

Oxidation of the Hydroxyl Group

The secondary alcohol (-CH(OH)C₆H₅) in the 2-hydroxy-2-phenylpropyl chain may undergo oxidation to a ketone, though steric hindrance from the phenyl group could limit reactivity:

Potential Oxidants :

-

Jones reagent (CrO₃/H₂SO₄)

-

Pyridinium chlorochromate (PCC)

-

Enzymatic oxidation pathways (as suggested by high-throughput assays in ).

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring may undergo EAS reactions at positions activated by the electron-donating ethoxy group:

| Reaction Type | Reagent | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to ethoxy (position 6) |

| Sulfonation | H₂SO₄/SO₃ | Para to ethoxy (position 6) |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to ethoxy (position 6) |

Directing Effects :

-

Ethoxy (-OCH₂CH₃) is strongly activating and ortho/para-directing.

-

Carboxamide (-CONH-) is deactivating and meta-directing, but steric hindrance may limit its influence.

Esterification/Etherification of the Alcohol

The hydroxyl group in the 2-hydroxy-2-phenylpropyl chain could form esters or ethers:

Example :

-

Reaction with acetic anhydride forms an acetate ester.

-

Reaction with methyl iodide forms a methyl ether.

Thermal Stability and Degradation

While no direct data exists, related carboxamides (e.g., CHEMBL390732 ) show decomposition at elevated temperatures (>200°C). Potential pathways include:

-

Decarboxylation : Loss of CO₂ from the carboxamide group.

-

Rearrangement : Fries-like rearrangement if heated in the presence of Lewis acids.

Enzymatic Interactions

The compound’s structural similarity to lysosomal phospholipase A₂ (LPLA₂) inhibitors ( ) suggests potential enzymatic interactions:

-

Competitive inhibition via binding to the enzyme’s active site.

-

Displacement of anionic phospholipids due to amphiphilic properties.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of naphthalene compounds, including those similar to 2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide, have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. These compounds target the viral reverse transcriptase enzyme, which is crucial for HIV replication. Specific studies have demonstrated that modifications in the naphthalene structure can lead to enhanced efficacy against drug-resistant strains of HIV, particularly those with mutations such as Y181C .

Anti-inflammatory Properties

Another area of interest is the compound's potential anti-inflammatory effects. In vitro studies have shown that certain naphthalene derivatives can inhibit nitric oxide production in activated macrophage cells, suggesting a mechanism for reducing inflammation . This property may have implications for treating conditions like rheumatoid arthritis or other inflammatory diseases.

Material Science Applications

The amphiphilic nature of this compound due to its hydrophobic naphthalene core and hydrophilic ethoxy and hydroxyl groups makes it suitable for applications in material science. It can be utilized in:

- Surfactants : The compound's ability to reduce surface tension can be employed in formulating surfactants for various industrial applications.

- Nanotechnology : Its unique chemical properties allow it to be explored as a stabilizing agent in the synthesis of nanoparticles.

Case Study 1: HIV Resistance Mechanism

A study investigated the binding modes of naphthalene derivatives to HIV reverse transcriptase, focusing on how structural variations influence their effectiveness against resistant strains. The findings revealed that specific substitutions could significantly enhance binding affinity and potency, providing insights into designing more effective NNRTIs .

Case Study 2: Inhibition of Inflammatory Responses

In another study, researchers evaluated the anti-inflammatory effects of naphthalene derivatives on RAW 264.7 macrophage cells. The results showed that certain compounds exhibited significant inhibition of nitric oxide production with IC50 values indicating strong anti-inflammatory potential. This suggests a pathway for developing new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The ethoxy and hydroxy-phenylpropyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

The compound is most closely related to analogs such as 2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide (), where the phenyl group is replaced with a thiophen-3-ylmethyl substituent. This substitution introduces a sulfur-containing heterocycle, altering electronic properties and intermolecular interactions.

Table 1: Structural and Property Comparison

Lumping Strategy and Relevance to Comparative Studies

highlights the lumping strategy , where structurally similar compounds are grouped to simplify reaction modeling. For example, the target compound and its thiophene analog could be lumped due to shared naphthalene-carboxamide cores. However, substituent differences (phenyl vs. thiophene) significantly alter reaction pathways and properties, as shown in Table 1. This underscores the limitations of lumping: while it reduces computational complexity, critical variations in reactivity or bioactivity may be overlooked .

Research Findings and Trends

- Synthetic Accessibility : Both compounds are synthesized via similar carboxamide coupling routes, but the thiophene analog requires additional steps for heterocyclic ring formation .

- Biological Activity : Preliminary studies suggest the phenyl variant has stronger binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), while the thiophene analog shows improved solubility, favoring pharmacokinetics .

- Environmental Persistence : Ethoxy-substituted naphthalenes are more resistant to photodegradation than methoxy analogs, but sulfur in the thiophene analog might accelerate oxidation in aquatic systems .

Biological Activity

2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is a synthetic compound that belongs to the class of naphthalene derivatives. Its structure includes a naphthalene backbone, an ethoxy group, and a hydroxylated phenylpropyl moiety, which may contribute to its biological activity. This compound has garnered interest in pharmacological research due to its potential therapeutic applications.

Table 1: Summary of Biological Activities of Naphthalene Derivatives

Example Research Findings

- Anticancer Studies : A study evaluating a series of naphthalene derivatives showed that modifications at the phenyl ring significantly enhanced their cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa). The study indicated that compounds with hydroxyl substitutions had improved activity due to better interaction with cellular targets .

- Anti-inflammatory Effects : Research on similar naphthalene derivatives demonstrated their ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential therapeutic roles in treating inflammatory diseases .

- Antioxidant Properties : In vitro assays revealed that certain naphthalene derivatives could scavenge free radicals effectively, indicating their potential use as natural antioxidants .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthalene derivatives. Modifications such as adding functional groups (e.g., hydroxyl or ethoxy) can significantly influence their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with hydroxyl- and phenyl-containing amine precursors. Key steps include:

- Acylation : Reacting naphthalene-1-carbonyl chloride with 2-hydroxy-2-phenylpropylamine under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .

- Ethoxylation : Introducing the ethoxy group via nucleophilic substitution using ethyl bromide or a similar alkylating agent.

Optimization Strategies : - Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energy-efficient pathways .

- Employ factorial design to test variables like temperature, solvent polarity, and catalyst loading .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

- Chromatography : HPLC or GC-MS with naphthalene-derived standards (e.g., 1-naphthoic acid) for purity assessment .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR for functional group verification (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What are the critical parameters for designing in vitro toxicity studies for this compound?

Methodological Answer: Refer to toxicological frameworks for naphthalene derivatives:

- Exposure Routes : Prioritize oral and inhalation routes based on structural analogs’ bioavailability .

- Health Outcomes : Monitor hepatic, renal, and respiratory effects (see Table B-1 in for systemic endpoints) .

- Species Selection : Use rodent models (e.g., rats) for preliminary data, followed by human cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use software like Schrödinger Suite or AutoDock to simulate cytochrome P450 interactions, focusing on ethoxy group hydrolysis and carboxamide cleavage .

- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., O-deethylation) .

- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Q. How can researchers resolve contradictions in reported toxicity profiles of naphthalene-derived compounds like this one across studies?

Methodological Answer:

- Systematic Review : Apply inclusion criteria from (e.g., standardized exposure routes, species, and endpoints) to filter data .

- Meta-Analysis : Use statistical tools to quantify heterogeneity (e.g., I² index) and adjust for confounding variables (e.g., solvent effects in in vitro studies) .

- Mechanistic Studies : Conduct isomer-specific toxicity assays (e.g., comparing 1- vs. 2-substituted naphthalenes) to identify structural determinants .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic fate in vivo .

- CRISPR-Cas9 Knockout Models : Identify target proteins by silencing candidate receptors (e.g., nuclear receptors or ion channels) .

- Proteomics/Transcriptomics : Pair LC-MS/MS with RNA-seq to map pathway perturbations (e.g., oxidative stress markers like NRF2) .

Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FT-IR or Raman spectroscopy .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity thresholds for naphthalene-1-carboxylic acid precursors) .

- Statistical Control : Use Six Sigma methodologies to reduce variance in reaction parameters (e.g., pH, stirring rate) .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts of this compound?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

- Crystallization : Optimize solvent-antisolvent pairs (e.g., ethanol/water) for selective crystal nucleation .

- Membrane Separation : Employ nanofiltration membranes to remove low-molecular-weight impurities (e.g., unreacted amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.